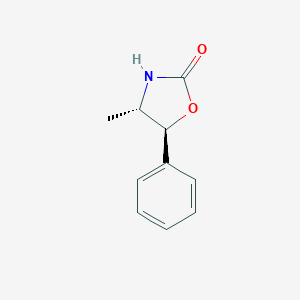

(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIBJOQGAJBQDF-IONNQARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454975 | |

| Record name | (4S,5S)-4-methyl-5-phenyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17097-67-5 | |

| Record name | (4S,5S)-4-methyl-5-phenyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone from (1S,2R)-Norephedrine

Abstract

This technical guide provides a detailed examination of the synthesis of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone, a prominent chiral auxiliary, from the readily available precursor (1S,2R)-norephedrine. Chiral auxiliaries are fundamental tools in modern asymmetric synthesis, enabling precise control over stereochemical outcomes in the creation of complex molecules, particularly in pharmaceutical development.[1] This document offers an in-depth analysis of the reaction mechanism, presents validated step-by-step experimental protocols, discusses critical process parameters, and outlines essential safety and handling procedures. The content is tailored for researchers, chemists, and drug development professionals, providing the necessary expertise to successfully and safely implement this synthesis.

A note on stereochemistry: The cyclization of (1S,2R)-norephedrine, a trans-amino alcohol, stereospecifically yields the trans-oxazolidinone, which is correctly designated as (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone. This guide will focus on the synthesis of this specific, literature-supported diastereomer.

Introduction: The Role of Oxazolidinones in Asymmetric Synthesis

The Concept of Chiral Auxiliaries

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide a reaction toward a single, desired stereoisomer.[1] By attaching the auxiliary to a prochiral substrate, the inherent chirality of the auxiliary sterically or electronically directs the approach of incoming reagents, leading to a highly diastereoselective transformation.[2] After the key stereocenter has been set, the auxiliary is cleaved from the molecule and can often be recovered for reuse, making it a powerful and economical strategy for producing enantiomerically pure compounds.

(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone: A Key Evans Auxiliary

The oxazolidinone class of chiral auxiliaries, pioneered and popularized by David A. Evans, represents a cornerstone of asymmetric synthesis.[1][2] These auxiliaries are particularly effective in controlling the stereochemistry of enolate reactions, such as aldol additions and alkylations. The specific compound, (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone, is highly valued for its rigid structure and the predictable stereochemical control it imparts. The phenyl group at the 5-position and the methyl group at the 4-position work in concert to create a well-defined chiral environment that effectively shields one face of the derived enolate, directing electrophilic attack to the opposite face with high fidelity.

Rationale for Synthesis from (1S,2R)-Norephedrine

(1S,2R)-Norephedrine is an ideal and cost-effective starting material for this synthesis.[3] It is a chiral pool compound, meaning it is readily available in high enantiomeric purity from natural sources or straightforward synthesis. Its vicinal amino alcohol functionality is perfectly arranged for intramolecular cyclization to form the desired five-membered oxazolidinone ring. The inherent stereochemistry of (1S,2R)-norephedrine directly translates to the (4S,5R) configuration of the product, ensuring that the synthesis is stereospecific and avoids the need for chiral resolutions or complex asymmetric steps.

Synthesis Strategy and Mechanism

Overview of the Cyclization Reaction

The core of the synthesis is the cyclization of the 1,2-amino alcohol moiety in (1S,2R)-norephedrine. This is achieved by reacting it with a carbonylating agent, a molecule that can provide a C=O group to bridge the nitrogen and oxygen atoms. The reaction proceeds without racemization of the existing stereocenters.[4]

The Role of the Carbonylating Agent

Several reagents can serve as the carbonyl source. The choice of agent often depends on factors like reactivity, safety, cost, and scale.

-

Phosgene Equivalents (Triphosgene, Diphosgene): These are highly effective and reactive agents. Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a safer and more easily handled alternative to gaseous phosgene.[5] In the presence of a base, it decomposes to generate phosgene in situ. This method is often high-yielding and proceeds under mild conditions.[6]

-

Dialkyl Carbonates (e.g., Diethyl Carbonate): This is a less hazardous and more environmentally benign option. The reaction typically requires higher temperatures and a base, such as potassium carbonate, to drive the reaction forward by transesterification, releasing ethanol as a byproduct.[7]

-

Carbamates (e.g., Ethyl Carbamate): These can also be used, though they often require forcing conditions.

Mechanistic Pathway

The reaction mechanism involves a two-step nucleophilic substitution process.

-

N-Acylation: The more nucleophilic nitrogen atom of the amino alcohol attacks the carbonyl carbon of the carbonylating agent (e.g., phosgene generated from triphosgene). In the case of diethyl carbonate, this is a nucleophilic acyl substitution.

-

Intramolecular Cyclization: The intermediate formed in the first step contains an alkoxide or alcohol group that is positioned to attack the newly formed carbonyl group (or a derivative thereof). This intramolecular, ring-closing step is typically rapid and is driven by the formation of the stable five-membered oxazolidinone ring. A base is required to deprotonate the alcohol and/or neutralize the HCl byproduct when using phosgene equivalents.[6]

Detailed Experimental Protocols

Two common and reliable methods are presented below. Method 1 is a greener approach using diethyl carbonate, while Method 2 employs the highly efficient but more hazardous triphosgene.

Method 1: Cyclization using Diethyl Carbonate

This method is adapted from established literature procedures and is suitable for laboratories wishing to avoid phosgene derivatives.[7]

4.1.1 Materials and Equipment

-

(1S,2R)-(+)-Norephedrine

-

Diethyl carbonate (DEC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with distillation head and condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Standard glassware for work-up and recrystallization

4.1.2 Step-by-Step Procedure

-

To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-norephedrine (1.0 eq), potassium carbonate (2.1 eq), and diethyl carbonate (2.3 eq).[7]

-

Heat the reaction mixture to 160°C using an oil bath. The mixture will become a slurry.

-

Ethanol will begin to distill off as the reaction proceeds. Monitor the distillation head temperature, which should remain around 78-80°C. Collect the ethanol in a receiving flask cooled with an ice bath.

-

Continue heating for approximately 5 hours, or until ethanol distillation ceases and the head temperature drops significantly.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the resulting solid with dichloromethane and water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer twice with water, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo using a rotary evaporator to yield the crude product as an off-white solid.

4.1.3 Purification and Characterization

-

Recrystallize the crude solid from a mixture of ethyl acetate and hexanes (e.g., a 1:1.5 ratio) to afford the title compound as white crystals.[7]

-

Expected Yield: ~75-85%

-

Melting Point: 121-123°C.

-

Optical Rotation: [α]²⁵/D ≈ -168° (c=2 in chloroform).

Method 2: Cyclization using Triphosgene

This method is highly efficient but requires strict adherence to safety protocols due to the extreme toxicity of phosgene. This procedure must be performed in a certified chemical fume hood.

4.2.1 Critical Safety Precautions for Triphosgene

-

Toxicity: Triphosgene is fatal if inhaled and causes severe skin and eye burns.[8][9][10] It reacts with moisture to release phosgene and HCl gas.

-

Handling: Always handle triphosgene in a well-ventilated chemical fume hood.[5] Avoid creating dust. Use appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[8]

-

Quenching: Any residual triphosgene or phosgene must be quenched carefully with a basic solution (e.g., aqueous NaOH) in the fume hood before disposal.

4.2.2 Materials and Equipment

-

(1S,2R)-(+)-Norephedrine

-

Triphosgene (BTC)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Three-neck round-bottom flask

-

Argon or nitrogen inert atmosphere setup

-

Addition funnel

-

Low-temperature bath (ice-water or dry ice/acetone)

-

Magnetic stirrer and stir bar

4.2.3 Step-by-Step Procedure

-

Set up a flame-dried three-neck flask under an inert atmosphere of argon or nitrogen.

-

Charge the flask with a solution of (1S,2R)-norephedrine (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (2.1 eq) to the solution.[11]

-

Cool the mixture to 0°C using an ice-water bath.

-

In a separate flask, prepare a solution of triphosgene (0.35-0.40 eq) in anhydrous DCM.

-

Slowly add the triphosgene solution to the cooled norephedrine solution via an addition funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. A precipitate of triethylammonium chloride will form.[11]

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

4.2.4 Work-up and Purification

-

Carefully quench the reaction by slowly adding water or saturated aqueous sodium bicarbonate solution while still in the fume hood.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with 1M HCl, water, and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization as described in section 4.1.3.

Data Summary and Visualization

Table of Reagents and Reaction Parameters

| Parameter | Method 1 (Diethyl Carbonate) | Method 2 (Triphosgene) |

| Starting Material | (1S,2R)-Norephedrine (1.0 eq) | (1S,2R)-Norephedrine (1.0 eq) |

| Carbonylating Agent | Diethyl Carbonate (2.3 eq) | Triphosgene (0.36 eq) |

| Base | K₂CO₃ (2.1 eq) | Triethylamine (2.1 eq) |

| Solvent | Diethyl Carbonate (reagent & solvent) | Dichloromethane |

| Temperature | 160°C | 0°C to Room Temperature |

| Reaction Time | ~5 hours | ~16 hours |

| Typical Yield | 75-85% | 85-95% |

| Key Hazard | High Temperature | Extreme Toxicity (Triphosgene) |

Workflow Visualization

Caption: Workflow for the synthesis of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone.

Critical Process Parameters and Troubleshooting

-

Purity of Starting Material: Ensure the (1S,2R)-norephedrine is of high purity and dry, as impurities can lead to side reactions and lower yields.

-

Moisture Control (Triphosgene Method): The triphosgene method is highly sensitive to moisture. Use anhydrous solvents and an inert atmosphere to prevent premature decomposition of the triphosgene and formation of unwanted byproducts.[11]

-

Temperature Control: For the diethyl carbonate method, maintaining a high temperature is crucial to drive the distillation of ethanol and push the equilibrium toward the product. For the triphosgene method, the initial addition must be performed at low temperatures to control the exothermic reaction and minimize side reactions.

-

Base Stoichiometry: Accurate stoichiometry of the base is critical. In the triphosgene method, sufficient base is needed to neutralize the HCl generated. Excess base can sometimes lead to side reactions.

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining, extend the reaction time. For the high-temperature method, ensure the temperature is adequate for ethanol distillation.

-

Purification Issues: If the product fails to crystallize, it may be impure. Consider a silica gel column chromatography step (using an EtOAc/Hexanes gradient) before recrystallization.

Safety and Hazard Management

All chemical syntheses should be conducted with a thorough understanding of the hazards involved.

-

(1S,2R)-Norephedrine: Harmful if swallowed. Wear standard PPE.

-

Diethyl Carbonate: Flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.

-

Triphosgene: Acute Toxin. Fatal if inhaled.[9] Causes severe chemical burns to skin, eyes, and respiratory tract.[10] Reacts with water to produce toxic gases.[12] All handling must occur within a certified chemical fume hood. Ensure a quenching agent (e.g., 1M NaOH) is readily available.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a fume hood.

-

Triethylamine (TEA): Flammable and corrosive. Causes severe skin and eye burns.

Recommended Personal Protective Equipment (PPE):

-

Standard: ANSI-rated safety glasses or goggles, flame-resistant lab coat, nitrile gloves.

-

For Triphosgene Handling: Chemical splash goggles and a face shield, heavy-duty gloves (e.g., butyl rubber), and ensure the fume hood sash is at the lowest practical height.[8]

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Triphosgene-contaminated waste must be quenched with a basic solution before being collected in a designated hazardous waste container.

Conclusion

The synthesis of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone from (1S,2R)-norephedrine is a robust and essential transformation for accessing a key chiral auxiliary. By understanding the underlying mechanisms and carefully selecting a synthetic method appropriate for the available laboratory infrastructure—whether the safer high-temperature carbonate route or the highly efficient triphosgene protocol—researchers can reliably produce this valuable compound. Adherence to the detailed protocols and stringent safety measures outlined in this guide will ensure a successful, high-yielding, and safe synthesis, empowering further advancements in asymmetric chemistry and drug development.

References

-

PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

-

University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved from [Link]

-

Loba Chemie. (2013, May 23). TRIPHOSGENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

American University. (1987). THE OXAZOLIDINE AND OXAZOLIDONE DERIVATIVES OF EPHEDRINE AND EPHEDRINELIKE COMPOUNDS: SYNTHESIS, STEREOCHEMISTRY, AND ENANTIOMERIC RESOLUTION ON CHIRAL HPLC STATIONARY PHASES. Retrieved from [Link]

-

Buckley, B. R., et al. (2005). The highly diastereoselective synthesis of oxazolidines derived from ketones and pseudoephedrine or ephedrine. Synlett, (6), 971-975. Retrieved from [Link]

-

Zhu, Y. Q., et al. (1996). [Synthesis of oxazolidines from ephedrines as potential prodrugs]. Yao Xue Xue Bao, 31(11), 830-836. Retrieved from [Link]

-

ResearchGate. (n.d.). The Highly Diastereoselective Synthesis of Oxazolidines Derived from Ketones and Pseudoephedrine or Ephedrine. Retrieved from [Link]

-

MDPI. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 24(15), 2789. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxazolidine derivatives of ephedrine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). S,S-Di(pyridin-2-yl)carbonodithioate. Retrieved from [Link]

-

ACS Publications. (n.d.). Norephedrine-derived 2-alkenyloxazolidines: stereochemistry of cyclization and allylic stereocenter directed asymmetric conjugate addition. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2021). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. Retrieved from [Link]

-

Al-Warhi, T., et al. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(63), 38253-38273. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

Leah4sci. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Item - THE OXAZOLIDINE AND OXAZOLIDONE DERIVATIVES OF EPHEDRINE AND EPHEDRINELIKE COMPOUNDS: SYNTHESIS, STEREOCHEMISTRY, AND ENANTIOMERIC RESOLUTION ON CHIRAL HPLC STATIONARY PHASES - American University - Figshare [aura.american.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 9. lobachemie.com [lobachemie.com]

- 10. echemi.com [echemi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone: Navigating Stereochemistry in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evans Auxiliary Family and the Significance of Stereochemistry

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters. Among the most powerful and widely adopted of these are the oxazolidinones, famously developed by David A. Evans and his research group. These rigid heterocyclic scaffolds, when temporarily appended to a prochiral substrate, exert profound stereocontrol over a vast array of chemical transformations, including aldol reactions, alkylations, and conjugate additions.[1] Their efficacy stems from a combination of steric and conformational effects that effectively shield one face of a reactive intermediate, thereby directing the approach of an incoming electrophile.

This guide focuses on a specific member of this class: (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone . While its diastereomers, (4S,5R)- and (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, are more commonly encountered in the literature as "Evans auxiliaries" derived from norephedrine and pseudoephedrine, understanding the (4S,5S) isomer is crucial for a comprehensive grasp of this chemical space. The precise spatial arrangement of the methyl and phenyl substituents at the C4 and C5 positions dictates the stereochemical outcome of reactions, and thus, each diastereomer offers a unique stereochemical pathway.

This document serves as an in-depth technical resource, providing the chemical identity, structural characteristics, and a practical framework for the utilization of this compound, while also drawing comparisons to its more prevalent diastereomers to provide a holistic understanding.

Part 1: Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity in a research or development setting is a thorough understanding of its fundamental properties.

Chemical Structure and CAS Number

The structural identity of this compound is defined by a five-membered oxazolidinone ring with a methyl group at the 4-position and a phenyl group at the 5-position. The stereochemical descriptors, (4S,5S), indicate that both the methyl and phenyl groups are oriented in the same sense relative to the ring.

-

Chemical Name: this compound

-

CAS Number: 17097-67-5[2]

-

Molecular Formula: C₁₀H₁₁NO₂[2]

-

Molecular Weight: 177.20 g/mol [2]

For clarity, the structures of the common diastereomers are presented below for comparison:

-

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone (from (1R,2S)-(-)-Norephedrine)

-

CAS Number: 16251-45-9[3]

-

-

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (from (1S,2R)-(+)-Norephedrine)

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided in the table below. These data are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference |

| Appearance | Crystalline solid | [2] |

| Melting Point | 117.5 °C | [2] |

| Boiling Point | 395.8 °C (Predicted) | [2] |

| Flash Point | 193.2 °C (Predicted) | [2] |

| Storage | 2°C - 8°C | [2] |

Part 2: Synthesis of this compound

The synthesis of chiral oxazolidinones is typically achieved through the cyclization of the corresponding β-amino alcohol. The stereochemistry of the final product is directly derived from the stereochemistry of this precursor.

Precursor Amino Alcohol

To obtain the (4S,5S) configuration in the oxazolidinone, the required starting material is (1S,2S)-2-amino-1-phenyl-1-propanol . This specific stereoisomer of phenylpropanolamine is the key determinant for establishing the desired stereocenters at C4 and C5 of the final product.

General Synthetic Protocol: Cyclization

A common and effective method for the cyclization of β-amino alcohols to oxazolidinones involves the use of a carbonylating agent. While historical methods employed hazardous reagents like phosgene, safer alternatives such as diethyl carbonate are now prevalent.[7]

Reaction Scheme:

Sources

- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 17097-67-5 | FM25743 [biosynth.com]

- 3. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)- | C10H11NO2 | CID 853161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. prepchem.com [prepchem.com]

stereochemical control with (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

An In-depth Technical Guide to Stereochemical Control with (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and natural product synthesis. Chiral auxiliaries represent a powerful and reliable strategy for achieving high levels of asymmetric induction. Among these, the oxazolidinones developed by David A. Evans are preeminent, offering a robust and predictable method for controlling stereochemistry in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth exploration of the this compound auxiliary, a less common but highly effective variant derived from (1S,2S)-pseudoephedrine. We will dissect the fundamental principles governing its stereodirecting power, provide detailed experimental protocols for its application in key asymmetric transformations, and discuss methods for its subsequent removal and recovery.

Introduction: The Logic of Chiral Auxiliaries

Asymmetric synthesis aims to create a single enantiomer of a chiral molecule. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. The effectiveness of an auxiliary is judged by several criteria: it must be readily available in enantiopure form, easy to attach and remove, and most importantly, it must exert a powerful and predictable stereochemical influence on the reaction.

The Evans oxazolidinone auxiliaries excel in all these areas. The this compound, with its defined stereocenters at C4 and C5, creates a rigid, sterically-defined environment that dictates the trajectory of incoming electrophiles with exceptional fidelity.

Synthesis and Acylation of the Auxiliary

The foundation of any auxiliary-based methodology is the reliable synthesis of the auxiliary itself and its subsequent attachment to the substrate.

Synthesis of this compound

This auxiliary is readily prepared from the commercially available and inexpensive amino alcohol (1S,2S)-(+)-pseudoephedrine. A common and effective method involves cyclization with diethyl carbonate.[1]

-

Setup: To a round-bottom flask equipped with a distillation head, add (1S,2S)-(+)-pseudoephedrine (1.0 equiv), diethyl carbonate (2.3 equiv), and potassium carbonate (2.1 equiv).[1]

-

Reaction: Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.

-

Monitoring: Continue heating for approximately 5 hours, or until the distillation head temperature drops significantly, indicating the consumption of the starting materials.[1]

-

Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and wash twice with water.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from a hexane/ethyl acetate mixture to yield the pure this compound as white crystals.

N-Acylation: Preparing the Reactive Imide

To be utilized, the auxiliary must be covalently bonded to the carboxylic acid moiety of interest, forming an N-acyl oxazolidinone (an imide). This activates the α-protons for deprotonation. While traditional methods use strong, pyrophoric bases like n-butyllithium at low temperatures, milder protocols are often sufficient and more convenient.[2]

-

Setup: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve the this compound (1.0 equiv) in anhydrous DCM.

-

Reagents: Add triethylamine (Et₃N, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).[3]

-

Acylation: Add the desired acyl chloride or anhydride (1.2 equiv) dropwise to the solution at room temperature.

-

Reaction: Stir the mixture until thin-layer chromatography (TLC) indicates complete consumption of the starting auxiliary.

-

Workup: Dilute the mixture with DCM. Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.

The Core Principle: Diastereoselective Enolate Formation and Reaction

The remarkable stereocontrol exerted by the Evans auxiliary stems from a series of well-defined and predictable conformational preferences. The entire process is designed to present two highly differentiated faces of the enolate to an incoming electrophile.

Formation of the Chelated Z-Enolate

The key to high diastereoselectivity is the formation of a single enolate isomer. In the presence of a dialkylboron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., DIPEA), the N-acyl imide is deprotonated to form a boron enolate. The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, six-membered chelate. This chelation forces the R-group of the acyl chain to orient itself away from the bulky substituents on the auxiliary, leading to the highly selective formation of the (Z)-enolate.[4]

The Zimmerman-Traxler Transition State Model

The stereochemical outcome of the subsequent reaction with an electrophile, such as an aldehyde, is rationalized by the Zimmerman-Traxler transition state model.[5] This model proposes a highly ordered, chair-like six-membered transition state.

-

Chelation: The boron atom remains chelated to both the enolate and the incoming aldehyde's carbonyl oxygen.

-

Steric Shielding: The phenyl group at the C5 position of the auxiliary orients itself to occupy a pseudo-equatorial position, effectively blocking the top (si) face of the enolate.

-

Minimized Interactions: The aldehyde approaches the unshielded bottom (re) face of the enolate. To minimize unfavorable 1,3-diaxial interactions within the chair conformation, the R' group of the aldehyde also adopts a pseudo-equatorial position.

-

Dipole Minimization: The conformation is further stabilized by an arrangement that minimizes the dipole moment between the two carbonyl groups of the imide.[4]

This combination of steric and electronic factors forces the reaction to proceed through a single, lowest-energy pathway, resulting in the formation of the syn-aldol adduct with a predictable absolute stereochemistry.

Sources

An In-depth Technical Guide to Asymmetric Synthesis Using Oxazolidinone Auxiliaries

Abstract

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the fields of pharmaceutical development and natural product synthesis, where the biological activity of a molecule is intrinsically tied to its three-dimensional structure.[1] Chiral auxiliaries offer a robust and reliable strategy for achieving high levels of stereocontrol.[2][3] Among the arsenal of tools available to the synthetic chemist, the oxazolidinone-based chiral auxiliaries, pioneered by David A. Evans, stand out for their versatility, predictability, and efficacy.[1][4] This guide provides a comprehensive overview of the core principles, mechanistic underpinnings, and field-proven protocols for employing oxazolidinone auxiliaries in asymmetric synthesis. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology for the construction of enantiomerically pure compounds.

The Foundational Principle: The Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] The auxiliary imparts its "chiral information" to the substrate, influencing the trajectory of incoming reagents to favor the formation of one diastereomer over another. The overall process involves three key stages: covalent attachment of the auxiliary to the substrate, the diastereoselective reaction, and finally, the non-destructive cleavage of the auxiliary to yield the desired enantiomerically enriched product, with the auxiliary often being recovered for reuse.[1][5]

The Evans oxazolidinone auxiliaries, typically derived from readily available and inexpensive chiral amino acids like valine and phenylalanine, have become a cornerstone of this approach.[4][6] Their widespread adoption is a testament to their ability to provide high levels of asymmetric induction across a range of important carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and conjugate additions.[1][4][7]

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

The Mechanism of Stereocontrol: Engineering a Three-Dimensional Shield

The remarkable success of Evans auxiliaries lies in their ability to form a rigid and predictable conformational environment around the reactive center. The key to this control is the formation of a chelated (Z)-enolate upon deprotonation of the N-acyl oxazolidinone imide.[1][8][9]

Causality of Stereodirection:

-

Enolate Geometry: Treatment of the N-acyl oxazolidinone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively removes the α-proton to furnish the (Z)-enolate.[1][9]

-

Metal Chelation: The metal counterion (typically Li⁺ or Na⁺) coordinates in a bidentate fashion to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the molecule into a rigid, planar, five-membered ring structure.

-

Steric Shielding: The substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl group from valinol or a benzyl group from phenylalaninol) projects outwards, creating a formidable steric shield. This effectively blocks one face of the planar enolate.[4][10]

-

Directed Electrophilic Attack: Consequently, an incoming electrophile can only approach from the opposite, less-hindered face, ensuring the formation of a single major diastereomer.[4]

The choice between auxiliaries derived from (S)-valine or (S)-phenylalanine versus their (R)-enantiomers, or the (4R, 5S)-norephedrine derivative, provides a reliable method to access either enantiomer of the final product.[11]

Figure 2: Steric shielding by the auxiliary directs electrophilic attack.

The Experimental Workflow: A Self-Validating System

The auxiliary-guided transformation is a robust, three-step process. Each step is designed for high yield and selectivity, creating a self-validating protocol where success at each stage predicts a successful outcome.

Step 1: Acylation of the Oxazolidinone Auxiliary

This initial step covalently couples the carboxylic acid substrate to the chiral auxiliary, forming the N-acyl imide that is the precursor for the key stereoselective reaction.

Protocol: Standard Acylation via Acid Chloride

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet is charged with the chiral oxazolidinone (1.0 eq.).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (n-BuLi, 1.05 eq.) is added dropwise, and the resulting solution is stirred for 15 minutes. This generates the lithium salt of the oxazolidinone.[1]

-

Acylation: The desired acyl chloride (1.1 eq.) is added dropwise. The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel.

A milder, alternative procedure avoids pyrophoric reagents by using the carboxylic acid directly with an acyl transfer catalyst like 4-(dimethylamino)pyridine (DMAP) and an anhydride.[9][12]

Step 2: Diastereoselective Alkylation

This is the critical bond-forming step where the new stereocenter is created with high fidelity.

Protocol: Diastereoselective Enolate Alkylation

-

Setup: A flame-dried flask under a nitrogen atmosphere is charged with the purified N-acyl oxazolidinone (1.0 eq.) and dissolved in anhydrous THF.

-

Enolization: The solution is cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS, 1.1 eq., as a 1.0 M solution in THF) is added dropwise. The formation of the rigid, chelated sodium enolate is typically complete within 30-60 minutes of stirring at this temperature.[9]

-

Alkylation: The electrophile (e.g., allyl iodide or benzyl bromide, 1.2 eq.) is added neat or as a solution in THF. The reaction is stirred at -78 °C until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

-

Workup: The reaction is quenched at -78 °C with saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed, dried, and concentrated.

-

Analysis & Purification: The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.[4] The product is then purified by flash chromatography to yield the major diastereomer in high purity. Diastereoselectivities are often ≥98:2.[9]

Step 3: Cleavage of the Auxiliary and Product Isolation

The final step is the removal of the auxiliary to unveil the chiral product. The choice of cleavage conditions is dictated by the desired functional group and offers significant synthetic flexibility.[13] The auxiliary is recovered in high yield and can be recycled.[14]

Protocol Overview:

-

For Carboxylic Acids: Hydrolytic cleavage using lithium hydroperoxide (LiOH/H₂O₂) in a THF/water mixture is the standard method.[9][13] The hydroperoxide anion (HOO⁻) is a soft nucleophile that selectively attacks the more electrophilic exocyclic imide carbonyl, avoiding cleavage of the oxazolidinone ring itself.[12][15]

-

For Primary Alcohols: Reductive cleavage is achieved with powerful reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[8][13]

-

For Aldehydes: A more delicate reduction using diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) can furnish the corresponding aldehyde.[13]

-

For Esters and Amides: Other nucleophiles can be employed. For example, sodium methoxide in methanol can yield the methyl ester, while treatment with Weinreb's amine salt can directly produce the Weinreb amide, a versatile intermediate for ketone synthesis.[16]

Table 1: Summary of Common Cleavage Methods for N-Acyl Oxazolidinone Auxiliaries

| Desired Product | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Carboxylic Acid | LiOH, H₂O₂ | THF / H₂O | 0 to 25 | 85 - 95 |

| Primary Alcohol | LiBH₄ | THF, H₂O | 0 to 25 | 80 - 95 |

| Primary Alcohol | LiAlH₄ | THF | 0 to 65 | 85 - 98 |

| Aldehyde | DIBAL-H | CH₂Cl₂ | -78 | 75 - 90 |

| Ester (Methyl) | MeONa / MeOH | Methanol | 0 to 25 | 80 - 95 |

Data compiled from multiple sources, including BenchChem.[13]

Figure 3: The three-step experimental workflow from acylation to cleavage.

Applications in Drug Development and Total Synthesis

The reliability and versatility of Evans oxazolidinone auxiliaries have made them an indispensable tool in the synthesis of complex, biologically active molecules.[4][17] They are frequently the method of choice in the early stages of drug development, where the rapid and predictable synthesis of enantiomerically pure compounds is critical.[1][2]

A classic demonstration of the power of this methodology is Evans' own total synthesis of the macrolide antibiotic cytovaricin. In this landmark synthesis, oxazolidinone auxiliaries were utilized for one asymmetric alkylation and four asymmetric aldol reactions, successfully establishing the absolute stereochemistry of nine different stereocenters within the complex target molecule.[1] This showcases the iterative power of the auxiliary-based approach to build complex carbon skeletons with precise stereochemical control.

Conclusion

Asymmetric synthesis using oxazolidinone chiral auxiliaries represents a mature, robust, and highly predictable methodology for the construction of chiral molecules. The strategy's success is rooted in a clear and well-understood mechanism of stereocontrol, based on the formation of a rigid, chelated enolate that is effectively shielded by a strategically placed steric directing group. The experimental protocols are well-established, high-yielding, and offer the flexibility to generate a variety of functional groups from a common intermediate. While the field of asymmetric catalysis continues to evolve, the reliability and broad substrate scope of Evans-type auxiliaries ensure their continued and prominent role in both academic research and the industrial synthesis of complex chiral targets.

References

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. (2019). Chirality, 31(10), 776-812. [Link]

-

Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC - NIH. ACS Omega, 6(38), 24985–24990. [Link]

-

Chiral auxiliary - Wikipedia. (n.d.). Wikipedia. [Link]

-

I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B - ProQuest. (1986). ProQuest Dissertations & Theses Global. [Link]

-

Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review - Figshare. (2020). Figshare. [Link]

-

Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary | Request PDF. (2025). ResearchGate. [Link]

-

evans enolate alkylation-hydrolysisx. (n.d.). University of Calgary. [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (2016). RSC Advances, 6(36), 30498-30551. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Publications. (2006). Journal of Chemical Education, 83(1), 112. [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (2016). RSC Advances, 6(36), 30498-30551. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (2007). Asymmetric Synthesis – The Essentials. [Link]

-

Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. (2019). Organic Process Research & Development, 23(7), 1480-1485. [Link]

-

(PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review - ResearchGate. (2020). Mini-Reviews in Organic Chemistry, 18(5). [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube. (2020). YouTube. [Link]

-

3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones - OUCI. (2012). Comprehensive Chirality. [Link]

-

Chapter 1: Enolate Alkylations. (n.d.). Macmillan Learning. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (n.d.). Williams College. [Link]

-

Evans Aldol Reaction | Chem-Station Int. Ed. (2014). Chem-Station. [Link]

-

(PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ResearchGate. (2023). Organic & Biomolecular Chemistry, 21(37). [Link]

-

Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - MDPI. (2007). Molecules, 12(6), 1254-1261. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethio… [ouci.dntb.gov.ua]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Item - Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review - figshare - Figshare [figshare.com]

- 11. I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B - ProQuest [proquest.com]

- 12. chemistry.williams.edu [chemistry.williams.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 17. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility for a Keystone Chiral Auxiliary

(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone, a prominent member of the Evans' chiral auxiliaries, stands as a cornerstone in modern asymmetric synthesis.[1][2] Its rigid structure and predictable stereochemical control have made it an invaluable tool for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry for the development of single-enantiomer drugs. The efficiency of synthetic transformations employing this auxiliary, including diastereoselective alkylations and aldol reactions, is intrinsically linked to its solubility in the reaction medium.[1][3] A thorough understanding of its solubility profile in various organic solvents is therefore not merely academic but a critical parameter for reaction optimization, purification, and overall process viability.

This technical guide provides an in-depth exploration of the solubility of this compound. While quantitative experimental data for this specific molecule is not extensively published, this guide synthesizes fundamental principles of solubility, proven experimental methodologies, and qualitative literature insights to provide a robust framework for the researcher. We will delve into the theoretical underpinnings of solubility, present a detailed protocol for its experimental determination, discuss the key factors influencing the dissolution of this chiral auxiliary, and provide a representative overview of its expected solubility in a range of common organic solvents.

Section 1: Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁NO₂ | [4][5][6][7] |

| Molecular Weight | 177.20 g/mol | [4][5][6][7] |

| Appearance | White to light yellow crystalline solid | [6] |

| Melting Point | 121-123 °C | [6] |

| CAS Number | 77943-39-6 | [5][6][7] |

The presence of a polar oxazolidinone ring and a nonpolar phenyl group imparts a degree of amphiphilicity to the molecule, suggesting that its solubility will be highly dependent on the polarity of the solvent.

Section 2: Theoretical Framework of Solubility

The solubility of a crystalline organic compound like this compound in an organic solvent is governed by the principles of thermodynamics. The process of dissolution can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. This is encapsulated by the Gibbs free energy of solution (ΔG_sol), which must be negative for dissolution to be spontaneous.

The interplay of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution dictates the overall Gibbs free energy. For a solid dissolving in a liquid, the process is generally endothermic, as energy is required to overcome the crystal lattice energy. The increase in disorder as the solute molecules disperse in the solvent leads to a positive entropy change, which can drive the dissolution process, particularly at higher temperatures.

A key guiding principle in predicting solubility is the concept of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. This compound possesses both hydrogen bond accepting capabilities (the carbonyl and ether oxygens) and a nonpolar aromatic ring, suggesting a nuanced solubility profile across a spectrum of organic solvents.

Section 3: Representative Solubility Profile of this compound

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Hexane | 0.1 | Low | As a nonpolar alkane, hexane is unlikely to effectively solvate the polar oxazolidinone ring. |

| Toluene | 2.4 | Moderate | The aromatic nature of toluene can interact favorably with the phenyl group of the solute, while its moderate polarity may offer some interaction with the polar moiety. |

| Ethyl Acetate | 4.4 | High | Ethyl acetate offers a good balance of polarity to interact with the oxazolidinone ring and a nonpolar component to solvate the phenyl group. The successful use of hexane-ethyl acetate mixtures for recrystallization supports its efficacy as a good solvent.[8] |

| Dichloromethane | 3.1 | High | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds and is commonly used in reactions involving Evans' auxiliaries. |

| Acetone | 5.1 | High | Acetone is a polar aprotic solvent that should effectively solvate the polar functional groups of the molecule. |

| Methanol | 5.1 | Moderate to High | As a polar protic solvent, methanol can act as a hydrogen bond donor and acceptor, facilitating dissolution. However, the nonpolar phenyl group may limit very high solubility. |

| Water | 10.2 | Low | The molecule's significant nonpolar character, primarily from the phenyl ring, is expected to result in low aqueous solubility. |

Disclaimer: The data in this table are estimations based on chemical principles and should be experimentally verified for precise applications.

Section 4: Experimental Determination of Solubility

For researchers requiring precise solubility data, direct experimental measurement is essential. The static equilibrium method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[9]

Experimental Workflow for Solubility Determination

Caption: Workflow for the static equilibrium solubility determination method.

Step-by-Step Protocol

-

Preparation of the Solid-Solvent Mixture:

-

Accurately weigh an excess amount of this compound into a series of sealed vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature.

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, and preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vials.

-

To ensure complete separation of the solid and liquid phases, centrifugation of the vials is recommended.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial, taking care not to disturb the solid phase.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Section 5: Factors Influencing Solubility

Several factors can significantly influence the solubility of this compound in organic solvents.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively interact with both the polar oxazolidinone moiety and the nonpolar phenyl ring will exhibit the highest solvating power.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic. This relationship is described by the van't Hoff equation. For practical applications like recrystallization, a significant difference in solubility between a high temperature and a low temperature is desirable.

-

Presence of Impurities: The purity of both the solute and the solvent can affect solubility. Impurities in the solute can disrupt the crystal lattice, potentially increasing solubility, while impurities in the solvent can alter its solvating properties.

-

Intermolecular Forces: The specific intermolecular interactions between the solute and solvent molecules, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, play a crucial role.

Key Intermolecular Interactions

Caption: Key intermolecular forces governing solubility.

Conclusion: A Practical Framework for Solubility-Driven Success

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide array of organic solvents remains an area for future investigation, this guide provides a robust framework for researchers. By understanding the fundamental principles of solubility, employing rigorous experimental techniques for its determination, and considering the key factors that influence this critical property, scientists and drug development professionals can make informed decisions in the laboratory. The provided representative solubility profile, grounded in chemical theory, offers a practical starting point for solvent selection in synthesis, purification, and formulation, ultimately enabling the more efficient and effective use of this powerful chiral auxiliary.

References

-

University of Waterloo. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

-

MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

Wikipedia. (2023, November 9). Chiral auxiliary. Retrieved from [Link]

-

PubChem. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

-

RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]

-

Wikipedia. (2023, November 9). Chiral auxiliary. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

-

PubChem. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

-

NIST. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link]

-

PrecisionFDA. (n.d.). 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)-. Retrieved from [Link]

Sources

- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | C10H11NO2 | CID 2733812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone [webbook.nist.gov]

- 6. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone 99 77943-39-6 [sigmaaldrich.com]

- 7. GSRS [precision.fda.gov]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Deep Dive: A Guide to the Spectral Signatures of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the chiral auxiliary, (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone. As a cornerstone in asymmetric synthesis, a thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure stereochemical integrity and reaction success. This document offers a detailed interpretation of the spectral data, supported by established principles and experimental protocols.

Introduction to a Versatile Chiral Auxiliary

This compound, a member of the renowned Evans auxiliaries, is a powerful tool for inducing stereoselectivity in a wide array of organic transformations, including aldol additions, alkylations, and acylations. Its rigid heterocyclic structure, bearing well-defined stereocenters, effectively shields one face of a prochiral enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. The unequivocal confirmation of the auxiliary's structure and stereochemistry is the first and most critical step in its application, a task for which NMR and IR spectroscopy are indispensable.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. The chemical shift (δ), multiplicity, and coupling constants (J) of each proton signal provide detailed information about its electronic environment and spatial relationship with neighboring protons. The spectrum of this compound in a deuterated solvent such as chloroform-d (CDCl₃) exhibits characteristic signals for the phenyl, methine, and methyl protons.

Table 1: Summary of ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.45 - 7.25 | Multiplet | 5H | - | Phenyl protons (C₆H₅) |

| ~5.70 | Doublet | 1H | ~8.1 | H5 |

| ~4.20 | Multiplet | 1H | - | H4 |

| ~6.80 | Broad Singlet | 1H | - | N-H |

| ~0.80 | Doublet | 3H | ~6.6 | Methyl protons (CH₃) |

Note: The spectral data for the enantiomer (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is presented here, which is identical to the (4S,5S) diastereomer in terms of chemical shifts and coupling constants.

Interpretation of the ¹H NMR Spectrum

-

Phenyl Protons (δ ~7.45 - 7.25): The complex multiplet in the aromatic region corresponds to the five protons of the phenyl group. The overlapping signals are due to the similar electronic environments of the ortho, meta, and para protons.

-

H5 Proton (δ ~5.70): This downfield doublet is assigned to the proton at the C5 position. Its significant downfield shift is attributed to the deshielding effects of the adjacent oxygen atom and the phenyl ring. The coupling to the H4 proton results in a doublet, with a typical vicinal coupling constant of approximately 8.1 Hz.

-

H4 Proton (δ ~4.20): The multiplet in the upfield region corresponds to the proton at the C4 position. It is coupled to both the H5 proton and the protons of the adjacent methyl group, resulting in a more complex splitting pattern (a multiplet).

-

N-H Proton (δ ~6.80): The broad singlet is characteristic of the amine proton. Its chemical shift can be variable and is often concentration and solvent dependent. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Methyl Protons (δ ~0.80): The upfield doublet is assigned to the three protons of the methyl group at the C4 position. The signal is split into a doublet by the adjacent H4 proton, with a typical vicinal coupling constant of around 6.6 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift is indicative of its hybridization and electronic environment.

Table 2: Summary of ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~159.8 | C2 (C=O) |

| ~134.9 | C-ipso (Phenyl) |

| ~128.4 | C-meta (Phenyl) |

| ~128.3 | C-para (Phenyl) |

| ~125.8 | C-ortho (Phenyl) |

| ~80.9 | C5 |

| ~52.3 | C4 |

| ~17.4 | C11 (CH₃) |

Note: The spectral data for the enantiomer (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is presented here, which is identical to the (4S,5S) diastereomer.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~159.8): The most downfield signal corresponds to the carbonyl carbon (C2) of the oxazolidinone ring, which is highly deshielded due to the double bond to oxygen.

-

Phenyl Carbons (δ ~134.9 - 125.8): The signals in the aromatic region are assigned to the carbons of the phenyl ring. The ipso-carbon (attached to C5) is typically the most downfield of the aromatic signals, while the ortho, meta, and para carbons appear in a relatively narrow range.

-

C5 Carbon (δ ~80.9): This signal is attributed to the C5 carbon, which is shifted downfield due to the direct attachment of an oxygen atom.

-

C4 Carbon (δ ~52.3): The C4 carbon, bonded to the nitrogen atom, appears at a characteristic chemical shift for such environments.

-

Methyl Carbon (δ ~17.4): The most upfield signal corresponds to the methyl carbon (C11), which is in a shielded, aliphatic environment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Table 3: Summary of IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3050 - 3000 | Medium | Aromatic C-H Stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1750 | Strong | C=O Stretch (Carbonyl) |

| ~1600, ~1490 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch |

| ~750, ~700 | Strong | C-H Bending (Aromatic, Monosubstituted) |

Interpretation of the IR Spectrum

-

N-H Stretch (~3300 cm⁻¹): The strong, broad absorption in this region is a clear indication of the N-H stretching vibration of the secondary amine in the oxazolidinone ring. The broadening is a result of hydrogen bonding.

-

C-H Stretches (~3050-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic phenyl ring, while those just below 3000 cm⁻¹ are due to the C-H stretches of the aliphatic methyl and methine groups.

-

C=O Stretch (~1750 cm⁻¹): A very strong and sharp absorption band in this region is the hallmark of the carbonyl (C=O) stretching vibration of the cyclic carbamate (oxazolidinone).

-

C=C Stretches (~1600, ~1490 cm⁻¹): These medium-intensity bands are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic phenyl ring.

-

C-O Stretch (~1250 cm⁻¹): The strong absorption in this region is attributed to the stretching vibration of the C-O single bond within the oxazolidinone ring.

-

Aromatic C-H Bending (~750, ~700 cm⁻¹): The strong bands in the fingerprint region are characteristic of the out-of-plane C-H bending vibrations of a monosubstituted benzene ring.

Experimental Protocols

The acquisition of high-quality spectral data is crucial for accurate structural analysis. The following are generalized protocols for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Caption: A generalized workflow for acquiring NMR spectra.

Rationale for Experimental Choices:

-

Solvent: Chloroform-d (CDCl₃) is a common and effective solvent for many organic compounds, offering good solubility and a convenient residual solvent peak for chemical shift calibration.

-

Concentration: A concentration of 5-10 mg in 0.6 mL of solvent provides a good signal-to-noise ratio for ¹H NMR in a reasonable acquisition time. A higher concentration may be needed for ¹³C NMR.

-

Instrumentation: A 400 MHz (for ¹H) or higher field NMR spectrometer is recommended for good signal dispersion and resolution, which is particularly important for resolving the multiplets in the spectrum.

IR Spectroscopy Protocol (ATR-FTIR)

Caption: A generalized workflow for acquiring ATR-FTIR spectra.

Rationale for Experimental Choices:

-

ATR-FTIR: Attenuated Total Reflectance (ATR) is a convenient and widely used technique for solid samples as it requires minimal to no sample preparation.

-

Pressure: Applying pressure ensures intimate contact between the sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The distinct signals in each spectrum serve as a reliable fingerprint for this important chiral auxiliary, enabling researchers to confidently verify its structure and purity before its application in stereoselective synthesis. A thorough understanding of these spectral features is a fundamental aspect of ensuring the desired stereochemical outcomes in the synthesis of complex, high-value molecules.

References

-

PubChem. 4-Methyl-5-phenyl-2-oxazolidinone, (4S,5R)-. [Link]

-

Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

An In-depth Technical Guide to the Safe Handling and Application of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This guide provides comprehensive safety protocols and technical insights for the effective use of (4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone, a prominent chiral auxiliary, in research and development settings. Designed for chemists, researchers, and drug development professionals, this document synthesizes critical safety data with practical, field-proven applications to ensure both personal safety and experimental integrity.

Introduction: The Role of this compound in Asymmetric Synthesis

This compound is a member of the Evans family of chiral auxiliaries, which are instrumental in stereoselective synthesis.[1] These auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] The steric influence of the substituents on the oxazolidinone ring effectively shields one face of the reactive intermediate, compelling the reaction to proceed from the less hindered face.[2] This strategy allows for the predictable and reliable formation of a desired stereoisomer, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules where enantiomeric purity is paramount.[1]

This particular auxiliary, derived from (1S,2S)-norephedrine, is frequently employed in asymmetric aldol reactions, alkylations, and other carbon-carbon bond-forming transformations.[1][2] Upon completion of the stereoselective reaction, the auxiliary can be cleaved and recovered for potential reuse.[3]

Hazard Identification and Physicochemical Properties

While some safety data sheets classify this compound as not hazardous under the 2012 OSHA Hazard Communication Standard, it is imperative to handle this compound with the care afforded to all laboratory chemicals, as toxicological properties may not have been fully investigated.[1][4] Some suppliers indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.

Table 1: Physicochemical and Hazard Data

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₁NO₂ | [5] |

| Molecular Weight | 177.20 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 121-123 °C | [7] |

| Solubility | Sparingly soluble in water | [6] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [2] |

Core Safety and Handling Protocols

Adherence to rigorous safety protocols is non-negotiable when working with this compound. The following sections detail essential precautions.

Exposure Controls and Personal Protective Equipment (PPE)

The primary objective is to prevent direct contact and inhalation. This is achieved through a combination of engineering controls and appropriate PPE.

-

Engineering Controls : Always handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[2] An eyewash station and safety shower must be readily accessible.

-

Eye and Face Protection : Wear tightly fitting safety goggles or glasses with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

-

Skin Protection : Wear impervious, chemical-resistant gloves such as nitrile rubber.[8] Inspect gloves for any signs of degradation before use. A lab coat or chemical-resistant apron should be worn to protect street clothing.[1]

-

Respiratory Protection : For operations where dust formation is significant and engineering controls are insufficient, a NIOSH-approved N95 respirator or higher is recommended.[7]

Safe Storage and Handling

Proper storage is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1][8]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[2][5]

-

General Handling : Avoid the formation of dust. Do not breathe dust, vapor, mist, or gas.[6] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[8]

Stability and Reactivity

This compound is stable under recommended storage conditions.[5] However, it is important to be aware of potential hazards.

-

Conditions to Avoid : Extremes of temperature and direct sunlight.[5]

-

Hazardous Decomposition Products : Thermal decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5]

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

-

First Aid Measures :

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

-

-

Fire-Fighting Measures :

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors.[4]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

-

-

Accidental Release Measures :

-

Personal Precautions : Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1. Avoid dust formation.

-

Containment and Cleanup : For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

-

Application in Asymmetric Synthesis: A Workflow Example

The utility of this compound is best illustrated through a typical experimental workflow. The following is a generalized, three-stage protocol for an asymmetric alkylation, a common application.

Stage 1: Acylation of the Chiral Auxiliary

The first step involves attaching a prochiral acyl group to the nitrogen of the oxazolidinone.

Protocol:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add a suitable base, such as triethylamine (1.5 equivalents), dropwise.

-

Slowly add the desired acyl chloride or anhydride (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Perform an aqueous workup, dry the organic layer, and purify the N-acyl oxazolidinone product, typically by column chromatography.

Stage 2: Diastereoselective Enolate Formation and Alkylation

This is the key stereochemistry-defining step where the chiral auxiliary directs the approach of the electrophile.

Protocol:

-

Dissolve the purified N-acyl oxazolidinone from Stage 1 in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-